molecular formula C17H23N3O B2528097 N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide CAS No. 2411314-29-7

N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide

Cat. No. B2528097
CAS RN: 2411314-29-7
M. Wt: 285.391
InChI Key: UYEMXFZMLUYLLE-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide, also known as JNJ-5207852, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism.

Mechanism of Action

N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide increases insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide also improves hepatic insulin sensitivity and reduces hepatic glucose production.
Biochemical and Physiological Effects
N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical models and human clinical trials. These include:
- Improved glucose tolerance and insulin sensitivity
- Increased glucose uptake in peripheral tissues such as muscle and adipose tissue
- Reduced hepatic glucose production
- Improved lipid metabolism, including reduced triglyceride and cholesterol levels
- Anti-inflammatory effects, including reduced levels of inflammatory cytokines

Advantages and Limitations for Lab Experiments

One advantage of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide is its selectivity for PTP1B, which reduces the risk of off-target effects. N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has also been shown to be well-tolerated in human clinical trials, which is important for the development of new therapeutics. However, one limitation of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide is its relatively low potency, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for the development and application of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide. These include:
- Optimization of the synthesis method to improve yield and reduce cost
- Development of more potent and selective PTP1B inhibitors
- Investigation of the long-term safety and efficacy of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide in human clinical trials
- Evaluation of the potential of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide as a therapeutic for other metabolic disorders, such as obesity and nonalcoholic fatty liver disease
- Investigation of the mechanisms underlying the anti-inflammatory effects of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide
In conclusion, N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide is a small molecule inhibitor of PTP1B that has shown promise as a therapeutic for type 2 diabetes and metabolic syndrome. Its selectivity and safety profile make it an attractive candidate for further development and investigation.

Synthesis Methods

The synthesis of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-bromomethyl-1H-pyrrolo[2,3-b]pyridine and (E)-N-(2,2-dimethylbutyl)-3-iodoacrylamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product. The overall yield of the synthesis is around 10%.

Scientific Research Applications

N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has been extensively studied in preclinical models of type 2 diabetes and metabolic syndrome. In these studies, N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has also been tested in human clinical trials, where it has been shown to be safe and well-tolerated.

properties

IUPAC Name

N-(2,2-dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-5-15(21)20(12-17(3,4)6-2)11-13-7-9-18-16-14(13)8-10-19-16/h5,7-10H,1,6,11-12H2,2-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMXFZMLUYLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CN(CC1=C2C=CNC2=NC=C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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